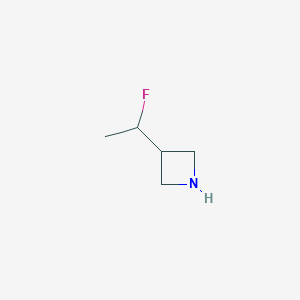

3-(1-Fluoroethyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

Azetidines, four-membered heterocyclic amines, have become increasingly important in modern drug discovery and chemical synthesis. rsc.orggoogle.com Their strained four-membered ring provides a unique three-dimensional structure that can be exploited to improve the pharmacological properties of drug candidates. rsc.orgnih.gov The incorporation of an azetidine scaffold can enhance a molecule's solubility, metabolic stability, and target engagement. google.com This has led to the inclusion of azetidine moieties in a number of approved drugs and numerous compounds currently in clinical trials. chemrxiv.org

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly reactive three-membered aziridines. rsc.org This balanced reactivity allows for selective ring-opening and functionalization reactions, making them versatile building blocks in organic synthesis. rsc.orgrsc.org Researchers have developed various synthetic methods to access a diverse range of substituted azetidines, further expanding their application in creating complex molecular architectures. organic-chemistry.org

The rigid framework of the azetidine ring also helps to conformationally constrain molecules, which can lead to higher binding affinity and selectivity for their biological targets. enamine.netsciforum.net This pre-organization of substituents reduces the entropic penalty upon binding, a desirable characteristic in drug design. enamine.net Consequently, azetidine-containing compounds have shown promise in treating a wide array of diseases, including neurological disorders, cancer, and infectious diseases. nih.govtechnologynetworks.comsciencedaily.com

Strategic Integration of Fluorine in Azetidine Scaffolds for Advanced Chemical Synthesis

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.commdpi.com When incorporated into the azetidine scaffold, fluorine can have a profound impact on the molecule's pKa, lipophilicity, metabolic stability, and conformation. beilstein-journals.orgresearchgate.net These modifications can lead to improved drug-like properties, such as enhanced bioavailability and reduced off-target effects. researchgate.net

Fluorination can alter the electronic properties of the azetidine ring, influencing its reactivity and interactions with biological targets. beilstein-journals.org For instance, the high electronegativity of fluorine can lower the basicity of the azetidine nitrogen, which can be advantageous in optimizing a drug's pharmacokinetic profile. researchgate.net Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the drug in the body. researchgate.net

The development of novel fluorination methods has made it possible to synthesize a wide range of fluorinated azetidine derivatives with high selectivity. mdpi.compubcompare.ai These advancements have provided chemists with a powerful toolkit to fine-tune the properties of azetidine-containing compounds for specific applications. The strategic placement of fluorine atoms on the azetidine ring allows for precise control over the molecule's three-dimensional shape and electronic distribution, enabling the rational design of molecules with optimized biological activity. beilstein-journals.org

Contextual Overview of 3-(1-Fluoroethyl)azetidine within Fluorinated Azetidine Chemistry

The synthesis of this compound and its derivatives often involves specialized synthetic strategies to control the stereochemistry at the fluorine-bearing carbon. europa.eu The development of such methods is crucial for exploring the structure-activity relationships of compounds containing this moiety. The ability to access enantiomerically pure forms of this compound allows for a more detailed investigation of its biological effects, as different stereoisomers can exhibit distinct pharmacological activities.

The fluoroethyl group in this compound can serve as a key pharmacophore or be further functionalized to create more complex molecules. Its unique combination of a strained ring system and a fluorinated side chain makes it an attractive building block for the synthesis of novel therapeutic agents and chemical probes. As research into fluorinated azetidines continues to expand, this compound is poised to play an important role in the discovery of new and improved drugs.

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

3-(1-fluoroethyl)azetidine |

InChI |

InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |

InChI Key |

WRZWJJCBGOYDEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNC1)F |

Origin of Product |

United States |

Stereochemical Considerations in 3 1 Fluoroethyl Azetidine Synthesis

Enantioselective Methodologies for Azetidine (B1206935) Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azetidine derivatives, this is often accomplished through asymmetric catalysis, the use of chiral auxiliaries, or by starting from a chiral pool.

One prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. acs.org This method has been successfully applied to generate a variety of C2-substituted azetidines with high stereoselectivity. acs.org The process typically begins with the condensation of an aldehyde with the chiral sulfinamide, followed by an organometallic addition and subsequent intramolecular cyclization. acs.org The chirality of the sulfinamide auxiliary directs the stereochemical outcome of the addition step, ultimately transferring its chirality to the final azetidine product in a stereospecific manner. acs.org This approach is versatile, allowing for the synthesis of either enantiomer by selecting the corresponding (R)- or (S)-sulfinamide. acs.org

Asymmetric catalysis offers another powerful route to enantioenriched azetidines. For instance, the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst. nih.gov This method provides a direct pathway to optically active exo-imido azetidines under mild conditions. nih.gov Similarly, copper(I) catalysis with a chiral sabox ligand has been used for the asymmetric [3+1] cycloaddition of enoldiazoacetates and imido-sulfur ylides to form chiral 2-azetines, which can be subsequently hydrogenated to tetrasubstituted azetidines. nih.gov Biocatalysis represents an emerging frontier, where engineered enzymes, such as variants of cytochrome P450, can catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol, achieving high enantiomeric ratios (e.g., 99:1 er). nih.gov

A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov The starting chiral sulfonamides are readily prepared with excellent enantiomeric excess (e.e.) using chiral sulfinamide chemistry, demonstrating another application of chiral auxiliaries to set the stereochemistry early in the synthetic sequence. nih.gov

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity | Reference |

| Chiral Auxiliary Approach | (R)- or (S)-tert-butanesulfinamide | Organometallic addition to sulfinimine & cyclization | High diastereoselectivity | acs.org |

| Asymmetric Catalysis | Chiral N,N'-dioxide/Mg(II) | [3+1] Cycloaddition of aziridines and isocyanides | High enantioselectivity | nih.gov |

| Asymmetric Catalysis | Copper(I)/Chiral Sabox Ligand | [3+1] Cycloaddition to form chiral 2-azetines | High enantioselectivity | nih.gov |

| Biocatalysis | Engineered Cytochrome P450 | Current time information in Bangalore, IN.acs.org-Stevens Rearrangement of aziridines | 99:1 er | nih.gov |

| Gold Catalysis | Gold(I) catalyst | Oxidative cyclization of chiral N-propargylsulfonamides | >98% e.e. | nih.gov |

Diastereoselective Control in Azetidine Ring Construction

When a molecule contains multiple stereocenters, diastereoselective control—the ability to form one diastereomer over others—becomes crucial. In the context of 3-(1-fluoroethyl)azetidine, this involves controlling the relative orientation of the fluoroethyl group at C3 with respect to other potential substituents on the azetidine ring.

Cycloaddition reactions are a cornerstone for constructing the azetidine ring with defined stereochemistry. The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic example. The cycloaddition of a ketene formed from (benzyloxy)acetyl chloride with (fluoroalkyl)imines has been shown to stereoselectively produce cis-(fluoroalkyl)azetidinones. acs.org This cis-selectivity is a common feature in many Staudinger reactions for β-lactam synthesis. The stereochemistry of the substituents on the azetidine ring is retained during subsequent reduction of the β-lactam to the corresponding azetidine. acs.org

Photochemical [2+2] cycloadditions, known as aza Paternò-Büchi reactions, can also be used to form azetidines from an imine and an alkene. researchgate.netrsc.org The stereochemical outcome of these reactions can be influenced by whether the reaction proceeds from an excited singlet or triplet state and can be guided by chiral sensitizers or auxiliaries to achieve diastereoselectivity. rsc.org

Intramolecular cyclization of acyclic precursors is another major strategy. The diastereoselectivity of these ring closures is often dictated by the pre-existing stereochemistry in the starting material. For example, the synthesis of 2,3-cis-disubstituted azetidinic amino acids has been achieved via intramolecular anionic ring-closure of a β-amino chloride. arkat-usa.org The stereochemistry was established during the preparation of the β-amino alcohol precursor. arkat-usa.org A copper-catalyzed boryl allylation of azetines has been developed to synthesize 2,3-disubstituted azetidines with complete regio-, enantio-, and diastereoselectivity, installing two new stereogenic centers in a single, highly controlled step. nih.gov

| Reaction Type | Example | Stereochemical Outcome | Key Factors | Reference |

| Staudinger Cycloaddition | Ketene + (Fluoroalkyl)imine | cis-β-lactam formation | Inherent stereoselectivity of the [2+2] cycloaddition | acs.org |

| Intramolecular Cyclization | Anionic ring-closure of β-amino chloride | 2,3-cis-azetidine | Stereochemistry of the acyclic precursor | arkat-usa.org |

| Aza Paternò-Büchi | Photocycloaddition of imine and alkene | Diastereoselective azetidine formation | Reaction mechanism (stepwise vs. concerted), chiral sensitizers | rsc.org |

| Difunctionalization | Cu-catalyzed boryl allylation of azetines | Single diastereomer (all-cis) | Catalyst control, SN2' pathway | nih.govnih.gov |

| Nucleophilic Addition | Addition to azetidine nitrones | High diastereoselectivity | Steric approach control | nih.gov |

Chiral Transfer Mechanisms in Azetidine-Forming Reactions

Chiral transfer is the process by which stereochemical information from a chiral source (auxiliary, catalyst, or substrate) is conveyed to the product during a reaction. Understanding these mechanisms is key to designing rational asymmetric syntheses.

In syntheses employing chiral auxiliaries like N-tert-butanesulfinamide, the auxiliary is temporarily incorporated into a substrate. For azetidine synthesis, the condensation of 3-chloropropanal (B96773) with the sulfinamide forms a chiral sulfinimine. acs.org The chiral sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of an organometallic reagent to the opposite face. This addition sets the stereocenter at what will become the C2 position of the azetidine with high diastereoselectivity. The subsequent intramolecular cyclization is stereospecific, meaning the configuration established in the addition step is preserved in the final product. acs.org

Chirality can also be transferred from a chiral center already present in the substrate. In the synthesis of 3-substituted 3-hydroxy-β-lactams, a chiral auxiliary placed at the C4 position of an azetidine-2,3-dione (B12860077) was used to control the stereochemistry of a new quaternary center at C3 during a carbonyl allylation reaction. acs.org The pre-existing stereocenter at C4 directs the incoming nucleophile to a specific face of the C3-keto group. acs.org

Reactivity and Transformations of 3 1 Fluoroethyl Azetidine Scaffolds

Influence of Ring Strain on Azetidine (B1206935) Reactivity Profile

Azetidines, or azacyclobutanes, are four-membered saturated cyclic amines with a notable ring-strain energy of approximately 25.2 kcal mol⁻¹. researchgate.net This value is comparable to that of other strained rings like cyclopropane (B1198618) (27.6 kcal mol⁻¹), aziridine (B145994) (26.7 kcal mol⁻¹), and cyclobutane (B1203170) (26.4 kcal mol⁻¹), and significantly higher than less-strained rings such as pyrrolidine (B122466) (5.8 kcal mol⁻¹) and piperidine (B6355638) (0 kcal mol⁻¹). researchgate.net This substantial ring strain is a key factor governing the reactivity of the azetidine scaffold. rsc.orgrsc.org

While the ring strain makes azetidines more reactive than their five- and six-membered counterparts, they are notably more stable and easier to handle than the highly reactive three-membered aziridines. rsc.orgrsc.org This balance of stability and reactivity allows for unique chemical transformations to be triggered under specific conditions. rsc.org The strain can, however, also lead to undesirable decomposition pathways, particularly through ring-opening reactions that are not observed in larger, less-strained heterocyclic systems. nih.gov

The reactivity of the azetidine ring is significantly influenced by the nature of the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom can activate the ring, making it more susceptible to nucleophilic attack and ring-opening. arkat-usa.org Conversely, the inherent rigidity and defined conformation imposed by the strained ring can be advantageous in medicinal chemistry, providing a stable scaffold for precise ligand-protein interactions. researchgate.netnih.gov

Table 1: Comparison of Ring-Strain Energies

| Heterocycle | Ring-Strain Energy (kcal mol⁻¹) |

| Piperidine | 0 |

| Pyrrolidine | 5.8 |

| Azetidine | 25.2 |

| Cyclobutane | 26.4 |

| Aziridine | 26.7 |

| Cyclopropane | 27.6 |

| Data sourced from ResearchGate. researchgate.net |

Mechanisms and Applications of Azetidine Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which can proceed through various mechanisms depending on the reaction conditions and the substitution pattern of the azetidine. These reactions are valuable in organic synthesis for accessing a variety of functionalized acyclic and larger heterocyclic structures.

One common mechanism involves the acid-mediated activation of the azetidine nitrogen, followed by nucleophilic attack. For instance, Lewis acids can promote the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols, proceeding via an S(_N)2-type pathway to yield 1,3-amino ethers. iitk.ac.in This mechanism is supported by the formation of non-racemic products from chiral starting materials. iitk.ac.in The reactivity of azetidines in such reactions is generally lower than that of the more strained aziridines. iitk.ac.inacs.org

Azetidinium ions, formed by protonation or alkylation of the azetidine nitrogen, are key intermediates in many ring-opening reactions. acs.org These intermediates can be trapped by nucleophiles, leading to ring-cleavage. An intramolecular variation of this process has been observed where a pendant amide group on an N-substituted azetidine acts as an internal nucleophile, leading to decomposition via ring-opening, particularly under acidic conditions. nih.gov

Ring-expansion reactions are another important class of transformations for azetidines. For example, acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates can lead to the formation of 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate, which is then trapped by the carbamate (B1207046) oxygen. acs.org

Table 2: Examples of Azetidine Ring-Opening and Ring-Expansion Reactions

| Starting Material | Reagents/Conditions | Product Type | Reference |

| 2-Aryl-N-tosylazetidine | Alcohols, Lewis Acid | 1,3-Amino ether | iitk.ac.in |

| N-Substituted azetidine with pendant amide | Acidic conditions | Decomposed ring-opened product | nih.gov |

| 2,2-Disubstituted azetidine carbamate | Brønsted acid | 6,6-Disubstituted 1,3-oxazinan-2-one | acs.org |

| Azetidine ketones | Photochemical conditions | Pyrroles | bhu.ac.in |

Advanced Functionalization Strategies for Azetidine Cores

The development of methods to functionalize the azetidine core is crucial for its application in areas like medicinal chemistry. nih.govrsc.org Strategies for functionalization can be broadly categorized into those that construct the ring with desired substituents in place and those that modify a pre-existing azetidine ring. rsc.org

Recent advances have focused on creating modular approaches to access a diverse range of functionalized azetidines. rsc.org One such strategy is electrophilic azetidinylation, which allows for the direct attachment of the azetidine ring to various nucleophiles. rsc.org This can be achieved using reagents like azetidinyl trichloroacetimidates (ATAs) and the novel azetidinyl o-alkynylbenzoates (AABs), which can couple with a wide array of nucleophiles under simple activation conditions. rsc.org

Another powerful technique for functionalizing azetidines is through C-H activation. Photoredox-catalyzed reactions have emerged as a versatile tool for the selective functionalization of aliphatic cores, including azetidines. nih.gov For instance, a photoredox iterative strategy can be used for the rapid bifunctionalization of heterocyclic saturated rings. nih.gov This can involve, for example, a metallaphotoredox cross-electrophile coupling to introduce an aryl group at the 3-position of an azetidine, followed by a subsequent C-H coupling at the C2 position to yield 2,3-diaryl azetidine derivatives. nih.gov

Base-promoted C2 metalation (lithiation) followed by trapping with an electrophile is another valid approach for creating complex azetidine derivatives from a pre-formed core. mdpi.com The regio- and stereoselectivity of this C2-lithiation are influenced by the nature of the N-protecting group. mdpi.com

Table 3: Selected Advanced Functionalization Methods for Azetidines

| Method | Key Reagents/Catalysts | Type of Functionalization | Reference |

| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates (ATAs), Azetidinyl o-alkynylbenzoates (AABs) | Attachment of azetidine ring to nucleophiles | rsc.org |

| Photoredox Catalysis | Nickel decatungstate | C-H arylation | nih.gov |

| C2-Lithiation | Strong base (e.g., LiNCy₂) | α-functionalization | mdpi.com |

| Hiyama Cross-Coupling | Arylsilanes, Palladium catalyst | C3-arylation | organic-chemistry.org |

Reactivity of the Fluoroethyl Moiety in 3-(1-Fluoroethyl)azetidine

In the context of radiolabeling for Positron Emission Tomography (PET), the ¹⁸F-fluoroethyl group is a common and valuable moiety. rsc.orgrsc.org Reagents like 2-[¹⁸F]fluoroethyl tosylate are widely used for ¹⁸F-fluoroethylation due to their high reactivity with nucleophiles such as phenols, thiophenols, and amides. rsc.orgrsc.org The fluoroethyl group itself is generally stable under various reaction conditions, including the relatively harsh conditions sometimes required for deprotection steps in a synthetic sequence. rsc.org

The reactivity of the fluoroethyl group can be harnessed in synthetic transformations. For instance, 2-fluoroethyl 4-methylbenzenesulfonate (B104242) (2-fluoroethyl tosylate) is a useful intermediate where the tosylate group acts as a good leaving group, allowing for the introduction of the fluoroethyl moiety via nucleophilic substitution. lookchem.com The presence of the fluorine atom can influence the lipophilicity of the molecule, which is a critical parameter in drug design. rsc.org

Stability and Transformation Pathways Under Diverse Reaction Conditions

The stability of the this compound scaffold is a balance between the inherent strain of the azetidine ring and the electronic and steric effects of its substituents. Under acidic conditions, the azetidine ring is prone to protonation, which can lead to ring-opening, as discussed previously. nih.gov The stability of N-substituted azetidines can be influenced by the nature of the substituent, with certain groups potentially participating in intramolecular decomposition pathways. nih.gov

The azetidine ring is generally stable under basic conditions, although strong bases can be used to deprotonate the α-carbons for subsequent functionalization. mdpi.com The stability of azetidines can also be affected by photochemical conditions. For example, azetidine ketones can undergo photochemical rearrangement and ring expansion to form pyrroles. bhu.ac.in

The N-O bond in oxime-derived azetidines, which can be formed through aza Paternò–Büchi reactions, can be readily cleaved under mild conditions to yield the free azetidine. semanticscholar.org This demonstrates a transformation pathway that allows for the unmasking of the azetidine nitrogen. The choice of protecting group on the azetidine nitrogen is also crucial for its stability and reactivity in various chemical transformations. chemrxiv.org

Computational Approaches in the Study of 3 1 Fluoroethyl Azetidine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to elucidating the intricate details of reaction mechanisms involving 3-(1-Fluoroethyl)azetidine. These methods, including Density Functional Theory (DFT) and ab initio calculations, allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry. solubilityofthings.com By identifying transition states, intermediates, and products, a comprehensive picture of a reaction pathway can be constructed. nih.govrsc.org

For reactions involving this compound, such as nucleophilic substitution or ring-opening reactions, quantum chemical calculations can predict the most likely mechanisms. For instance, in the ring-opening of azetidinium ions, DFT calculations can help to understand the regioselectivity of the nucleophilic attack. researchgate.net These calculations can model the influence of the fluoroethyl group on the stability of potential carbocation intermediates or the transition state energies for different pathways.

A hypothetical reaction mechanism for the nucleophilic ring-opening of a protonated this compound could be computationally explored to determine the activation energy barriers for attack at different carbon atoms of the ring.

| Computational Parameter | Description | Significance for this compound |

| Transition State Energy | The energy of the highest point on the reaction coordinate. | Determines the kinetic feasibility of a proposed reaction step. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Helps to identify plausible reaction pathways and potential side reactions. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The overall free energy change, including entropy effects. | Predicts the spontaneity of a reaction under given conditions. |

These calculations provide a theoretical framework that complements experimental studies, offering a deeper understanding of the factors that control the reactivity of this compound.

Predictive Modeling for Reaction Outcomes and Substrate Scope Determination

Predictive modeling, often employing machine learning algorithms trained on large datasets of chemical reactions, is an emerging area in computational chemistry. nih.govnih.gov These models can predict the outcome of a reaction, including the major product and potential yield, based on the structures of the reactants and the reaction conditions. mit.edu

For the synthesis of derivatives of this compound, predictive models can be used to screen a wide range of potential substrates and reagents to identify promising candidates for successful reactions. mit.edu For example, in a photocatalyzed reaction to form azetidines, computational models have been used to pre-screen alkene and oxime precursors to predict which pairs will react successfully. mit.edu This approach can significantly reduce the amount of trial-and-error experimentation required. mit.edu

The development of a predictive model for reactions involving this compound would involve:

Data Collection: Gathering a large dataset of known reactions of similar fluorinated azetidines.

Feature Engineering: Describing the molecular features of the reactants using computational descriptors.

Model Training: Using machine learning algorithms to learn the relationship between the molecular features and the reaction outcome.

Validation: Testing the model's predictive power on a set of unseen reactions.

Such models can accelerate the discovery of new synthetic routes to functionalized derivatives of this compound.

Theoretical Assessment of Ring Strain and Conformational Preferences

The four-membered azetidine (B1206935) ring possesses significant ring strain, which is a key determinant of its reactivity. rsc.org Computational methods are well-suited to quantify this strain and to explore the conformational landscape of the molecule. For this compound, the presence of the fluoroethyl substituent introduces additional conformational complexity.

Computational studies on fluorinated azetidine derivatives have revealed interesting conformational effects. beilstein-journals.org For instance, in the neutral molecule, the ring may pucker to position the fluorine atom away from the nitrogen atom. However, upon protonation of the nitrogen, a favorable interaction between the carbon-fluorine dipole and the positively charged nitrogen (a C-F···N+ interaction) can lead to a significant change in the ring's conformation, inverting the pucker to bring the fluorine closer to the nitrogen. beilstein-journals.org

| Conformational Feature | Computational Method | Predicted Influence on this compound |

| Ring Puckering | DFT, Ab initio | The azetidine ring is not planar and exists in a puckered conformation. The fluoroethyl group will influence the preferred pucker angle. |

| Rotational Barriers | DFT | Calculation of the energy barriers for rotation around the C-C bond of the fluoroethyl group and the C-N bonds of the ring. |

| Dihedral Angles | Molecular Mechanics, DFT | Prediction of the key dihedral angles that define the overall 3D structure of the molecule in its lowest energy state. |

| Non-covalent Interactions | Symmetry-Adapted Perturbation Theory (SAPT) | Analysis of intramolecular interactions, such as the C-F···N+ interaction, that stabilize certain conformations. |

Understanding the conformational preferences of this compound is crucial, as the conformation can significantly impact its biological activity and reactivity.

Electronic Structure Analysis and the Impact of Fluorine on Reactivity

The introduction of a fluorine atom into an organic molecule has a profound effect on its electronic properties. beilstein-journals.org Computational electronic structure analysis provides a detailed picture of how the electronegative fluorine atom in the fluoroethyl group influences the reactivity of the azetidine ring in this compound.

Methods such as Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) surfaces are used to visualize and quantify these electronic effects. The electron-withdrawing nature of the fluorine atom can:

Influence Basicity: Decrease the basicity of the nitrogen atom. researchgate.net

Alter Nucleophilicity: Reduce the nucleophilicity of the nitrogen.

Impact Ring Stability: Potentially stabilize the ring system through inductive effects.

Modulate Reactivity: Affect the susceptibility of the ring to nucleophilic attack or ring-opening reactions. beilstein-journals.org

A qualitative molecular electrostatic potential surface (MEPS) analysis can suggest how the fluorine atom modulates the electronic distribution at neighboring atoms, which in turn affects properties like lipophilicity. researchgate.net

| Electronic Property | Computational Metric | Effect of Fluoroethyl Group |

| Atomic Charges | NBO, Mulliken Population Analysis | Increased positive charge on the carbon atoms of the azetidine ring, particularly the one bearing the fluoroethyl group. |

| Dipole Moment | DFT | Altered magnitude and direction of the molecular dipole moment, influencing intermolecular interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Ab initio | Lowered energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), affecting reactivity in orbital-controlled reactions. |

| Electrostatic Potential | MEP Surface | Regions of positive and negative potential are shifted, indicating sites susceptible to nucleophilic or electrophilic attack. |

These computational insights are critical for rationalizing the observed reactivity of this compound and for designing new molecules with desired properties.

Computational Studies on Stereoselectivity and Regioselectivity

Many chemical reactions can proceed to give multiple stereoisomers or regioisomers. Computational chemistry plays a vital role in predicting and explaining the stereochemical and regiochemical outcomes of reactions involving chiral molecules like this compound, which has a chiral center in the fluoroethyl group.

For instance, in the alkylation of N-substituted azetidines, DFT calculations can be used to model the transition states leading to different diastereomers. uniba.it By comparing the energies of these transition states, the model can predict which diastereomer will be formed preferentially. Similarly, in ring-opening reactions of azetidinium ions, computational studies can elucidate the factors that govern whether a nucleophile will attack at the C2 or C4 position, thus determining the regioselectivity. researchgate.net

In a La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, computational studies have been used to rationalize the observed regioselectivity by comparing the transition state energies for the formation of the azetidine versus a competing pyrrolidine (B122466) ring. frontiersin.orgfrontiersin.org

A computational investigation into a hypothetical reaction of this compound would involve modeling the transition states for all possible stereochemical and regiochemical pathways. The predicted product distribution can then be compared with experimental results to validate the computational model.

| Selectivity Type | Computational Approach | Application to this compound |

| Stereoselectivity | Transition state modeling of diastereomeric pathways. | Predicting the preferred stereochemical outcome in reactions such as reductions, oxidations, or additions to the azetidine ring. |

| Regioselectivity | Comparison of activation barriers for attack at different positions. | Determining the site of reaction in, for example, electrophilic aromatic substitution on a phenyl-substituted azetidine or ring-opening reactions. |

By providing a detailed energetic map of the reaction landscape, computational studies on stereoselectivity and regioselectivity are invaluable for the strategic planning of syntheses involving this compound.

Applications of 3 1 Fluoroethyl Azetidine and Azetidine Scaffolds in Advanced Chemical Research

Utility as Versatile Synthetic Building Blocks in Organic Synthesis

Azetidine (B1206935) derivatives, including 3-(1-fluoroethyl)azetidine, are highly valued as versatile building blocks in organic synthesis. Their strained ring system can be strategically opened, or the substituents on the ring can be readily modified, providing access to a diverse array of more complex molecules. The synthesis of functionalized azetidines is an active area of research, with methods such as intramolecular cyclization of amino alcohols or haloamines being common. researchgate.netarkat-usa.org For instance, 1,3-disubstituted azetidines can be prepared through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. researchgate.netorganic-chemistry.org The development of novel synthetic methodologies continues to expand the toolkit for creating diversely substituted azetidines, which are then used in the construction of larger, more complex molecular architectures. chemrxiv.orgrsc.org

Role in Expanding Chemical Space for Molecular Discovery

The unique three-dimensional structure of the azetidine ring provides a significant advantage in the exploration of novel chemical space. Unlike flat aromatic rings, the puckered nature of the azetidine scaffold allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. The introduction of substituents like the 1-fluoroethyl group adds to this structural diversity. By incorporating these non-planar, polar motifs, chemists can generate compound libraries with enhanced three-dimensional character, increasing the probability of discovering novel bioactive molecules. enamine.netenamine.net The use of azetidines helps to move away from the "flatland" of traditional aromatic-heavy compound collections and into a more drug-like chemical space.

Applications in Chemical Biology Research and Development of Bioactive Molecules

Azetidine-containing compounds have shown a broad spectrum of biological activities, making them valuable tools in chemical biology and drug discovery. nih.gov They have been incorporated into molecules targeting a wide range of biological targets, including enzymes and receptors. lifechemicals.comresearchgate.net The azetidine moiety can enhance properties such as solubility and metabolic stability, while also providing a rigid framework for the presentation of pharmacophoric groups. researchgate.netgoogle.com For example, azetidine-containing compounds have been investigated as inhibitors of various enzymes and have been incorporated into activity-based probes to study protein function. google.com The synthesis of azetidine derivatives is often a key step in the development of new therapeutic agents. mdpi.comresearchgate.net

Strategic Use as Bioisosteric Replacements in Molecular Design

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for lead optimization. The azetidine ring, often with specific substitutions like the fluoroethyl group, can serve as a bioisostere for other common chemical motifs. For instance, it can replace larger, more flexible rings or act as a constrained analog of linear fragments. The fluorine atom in this compound can modulate the compound's metabolic stability and binding affinity by altering its electronic properties and ability to form hydrogen bonds. acs.org This strategic replacement can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govdrughunter.comufrj.br For example, azetidines have been used as bioisosteres for piperidines and pyrrolidines in the design of oxytocin (B344502) antagonists. nih.gov

Contributions to the Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of the strained azetidine ring has spurred the development of novel synthetic methodologies. rsc.org Reactions involving the ring-opening of azetidines, for example, provide access to functionalized amines that would be difficult to prepare otherwise. Furthermore, the synthesis of substituted azetidines itself has been the subject of extensive research, leading to new catalytic systems and reaction pathways. organic-chemistry.orgfrontiersin.org For instance, methods for the direct functionalization of the azetidine ring are highly sought after. chemrxiv.org The development of reagents like azetidine sulfonyl fluorides, which can act as precursors to carbocations, opens up new avenues for the synthesis of complex azetidine derivatives. chemrxiv.orgnih.gov

Incorporation into Compound Libraries for High-Throughput Screening

The desirable properties of the azetidine scaffold have led to its widespread inclusion in compound libraries for high-throughput screening (HTS). lifechemicals.com These libraries, containing a diverse collection of azetidine derivatives, are screened against a multitude of biological targets to identify new hit compounds. The conformational rigidity and three-dimensional nature of azetidines make them ideal for fragment-based drug discovery and the development of lead-like libraries. enamine.netnih.gov The availability of diverse azetidine building blocks from commercial suppliers facilitates the rapid synthesis of these libraries. enamine.net

Relevance in Foldameric and Conformational Constraint Studies

Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of proteins. nih.govguichard-iecb.fr The rigid, defined geometry of the azetidine ring makes it an excellent building block for the construction of novel foldamers. By incorporating azetidine units into a polymer chain, chemists can induce specific folding patterns and create unique helical or sheet-like structures. researchgate.net These studies on conformationally constrained molecules are crucial for understanding the principles of molecular recognition and for designing molecules with specific shapes and functionalities. nih.govresearchgate.net

Future Research Directions and Challenges in 3 1 Fluoroethyl Azetidine Chemistry

Development of Eco-Friendly and Scalable Synthetic Routes

The synthesis of azetidines has traditionally been hampered by the ring strain inherent in the four-membered system, often requiring harsh conditions or multi-step procedures that are not amenable to large-scale production. acs.orgresearchgate.net A significant challenge for the future synthesis of 3-(1-fluoroethyl)azetidine is the development of methodologies that are not only efficient but also environmentally benign and scalable.

Current research in heterocyclic chemistry points toward several promising avenues:

Microwave-Assisted Synthesis: The use of microwave irradiation, particularly in aqueous media, has been shown to accelerate the synthesis of simple azetidines from precursors like 1,3-propanediol (B51772) cyclic sulfates and primary amines. mdpi.comresearchgate.net Adapting this technology for the construction of the this compound core could drastically reduce reaction times and energy consumption.

Flow Chemistry: Continuous flow microreactor technology offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability. uniba.it For a target like this compound, a flow-based approach could enable the management of sensitive lithiated intermediates at higher temperatures than in batch processes, potentially using greener solvents like cyclopentyl methyl ether (CPME). uniba.it

Water as a Reaction Medium: Shifting from traditional organic solvents to water is a cornerstone of green chemistry. acs.org One-pot transformations, such as the synthesis of N-tosylaziridines from amino alcohols, have been successfully performed in a water/DCM biphasic system. mdpi.com Research into similar aqueous systems for the cyclization step in azetidine (B1206935) synthesis is a critical future direction. researchgate.net

| Methodology | Key Advantages | Potential Challenges for this compound | Relevant Findings |

|---|---|---|---|

| Batch Synthesis (Traditional) | Well-established procedures | Often requires harsh conditions, long reaction times, and hazardous solvents; poor scalability | Reduction of β-lactams and cyclization of γ-haloamines are common but often inefficient routes. acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free reactions | Requires specialized equipment; optimization of conditions for the specific fluorinated substrate is needed | Proven to accelerate azetidine synthesis in aqueous media. mdpi.com |

| Continuous Flow Chemistry | Superior heat and mass transfer, enhanced safety, easy scalability, precise control | High initial setup cost; potential for channel clogging with solid byproducts | Enables use of greener solvents and management of unstable intermediates at non-cryogenic temperatures. uniba.it |

Innovations in Highly Stereoselective and Enantioselective Preparations

The (1-fluoroethyl) substituent introduces a chiral center, meaning that this compound can exist as different stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, a primary challenge is the development of synthetic methods that can control the absolute and relative stereochemistry of the final product with high precision.

Future innovations are expected in the following areas:

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for enantioselective synthesis. For related systems, copper-catalyzed boryl allylation of azetines using a bisphosphine ligand has achieved complete regio-, enantio-, and diastereoselectivity. nih.gov Similarly, chiral N,N'-dioxide/Mg(II) complexes have been used for the enantioselective [3+1] cycloaddition of aziridines to form azetidines. nih.gov Future work will involve designing specific catalysts for the enantioselective construction of the this compound framework.

Chiral Pool Synthesis: An alternative approach involves starting from readily available chiral precursors. For example, chiral azetidin-3-ones have been synthesized with excellent enantiomeric excess (>98% e.e.) from chiral N-propargylsulfonamides. nih.gov A concise enantioselective synthesis of the natural product penaresidin (B1208786) B, which features a functionalized azetidine ring, was achieved from a glycal-derived precursor. rsc.org Developing a synthetic route to this compound from a suitable chiral starting material is a viable and important goal.

Stereospecific Ring Expansion/Contraction: Reactions that transfer chirality from a starting material to the product are highly valuable. A stereoselective [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines has been shown to produce highly substituted methylene azetidines, efficiently transferring chirality from the substrate to the product. nih.gov Investigating analogous transformations to build the desired azetidine core is a promising research direction.

| Strategy | Description | Reported Efficiency (for related systems) | Applicability to this compound |

|---|---|---|---|

| Cu-Catalyzed Boryl Allylation | Asymmetric difunctionalization of azetines using a chiral copper/bisphosphine catalyst. | Complete regio-, enantio-, and diastereoselectivity reported. nih.gov | Highly promising, but requires synthesis of a suitable azetine precursor. |

| Mg(II)-Catalyzed [3+1] Cycloaddition | Enantioselective reaction of aziridines with isocyanides catalyzed by a chiral N,N'-dioxide/Mg(II) complex. | Yields up to 96% with >99% e.e. nih.gov | Potentially applicable, though it would produce an imido-azetidine requiring further functionalization. |

| Chiral Precursor Synthesis | Synthesis starting from a molecule that already contains the desired stereochemistry. | Can achieve >98% e.e. nih.gov | Dependent on the availability and cost of a suitable fluorinated chiral starting material. |

| Stereospecific Ring Expansion | A formal [3+1] expansion of a chiral methylene aziridine (B145994) with a rhodium carbene. | Excellent regio- and stereoselectivity reported. nih.gov | An innovative but potentially complex route requiring a custom-designed strained precursor. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemistry of the azetidine ring is largely dictated by its significant ring strain (approximately 25.7 kcal/mol), making it more stable than an aziridine but reactive under appropriate conditions. researchgate.netrsc.org The interplay between this inherent strain and the electronic effects of the fluoroethyl group could lead to novel reactivity.

Key areas for future exploration include:

Strain-Release Functionalization: The energy stored in the strained ring can be harnessed to drive reactions. For instance, photocatalytic methods can generate radical intermediates that are intercepted by strained azabicyclo[1.1.0]butanes to afford difunctionalized azetidines in a single step. researchgate.net Exploring similar strain-release pathways starting from this compound or its precursors could provide access to complex derivatives.

C-H Functionalization: Direct functionalization of C-H bonds is a modern and efficient strategy for molecular editing. Palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)-H bonds has been used to synthesize azetidines with high diastereoselectivity. organic-chemistry.org Developing methods to selectively functionalize the C-H bonds at the C2 or C4 positions of the this compound ring would be a powerful tool for creating analogues.

Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening, particularly when the nitrogen atom is quaternized to form an azetidinium salt. researchgate.net The regioselectivity of this opening can be controlled, providing access to γ-amino derivatives. The influence of the 3-(1-fluoroethyl) substituent on the rate and regioselectivity of such ring-opening reactions is an unexplored area that could yield synthetically useful fluorinated amino compounds.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work has become indispensable in modern chemistry for accelerating discovery and deepening mechanistic understanding. nih.gov For a molecule like this compound, this integration is crucial for tackling the complexities of its synthesis and reactivity.

Future research should leverage this synergy to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. Such studies have been used to understand the preference for 4-exo-dig cyclization in the synthesis of azetidines from ynamides and to rationalize regioselectivity in the aminolysis of epoxy amines. nih.govfrontiersin.org Applying these tools could help optimize conditions for stereoselective syntheses of this compound.

Predict Reactivity and Selectivity: Computational studies can predict how changes in substrate structure, catalysts, or reaction conditions will affect the outcome. For example, computational analysis has revealed that benzylic radicals on strained rings, like oxetanes and azetidines, are less prone to dimerization, leading to higher product yields in certain C-C bond-forming reactions. chemrxiv.org Similar studies could predict the reactivity of radical intermediates derived from this compound.

Rational Catalyst Design: Instead of empirical screening, computational methods can guide the design of new chiral catalysts. By modeling the catalyst-substrate interactions, it may be possible to design ligands that provide optimal steric and electronic properties for high enantioselectivity in the synthesis of this compound. nih.gov

| Application Area | Computational Method | Insights Gained (for related systems) |

|---|---|---|

| Mechanistic Analysis | DFT Calculations | Identified transition state energies to explain regioselectivity in ring-opening and cyclization reactions. frontiersin.org |

| Reactivity Prediction | DFT, Molecular Dynamics | Explained how ring strain affects radical stability and delocalization, influencing reaction outcomes. chemrxiv.org |

| Understanding Selectivity | DFT Calculations | Revealed that a heterodimeric transition state favors remote C-H activation in biaryl systems. nih.gov |

| Rational Design | Molecular Modeling | Validated the fidelity of polymer models for designing drug carriers, a principle applicable to catalyst design. nih.gov |

Broadening the Scope of Azetidine Derivatives for Specialized Research Applications

Functionalized azetidines are increasingly sought after in medicinal chemistry and materials science. rsc.orgmdpi.com They are often used as bioisosteric replacements for more common five- and six-membered rings (like pyrrolidine (B122466) or piperidine), which can lead to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. chemrxiv.org

A major future goal is to use this compound as a scaffold to build libraries of novel compounds for various applications:

Medicinal Chemistry: The incorporation of the azetidine motif is a feature of several approved drugs. chemrxiv.orgresearchgate.net The unique three-dimensional shape and the presence of fluorine—a common element in pharmaceuticals for modulating electronic properties and blocking metabolic pathways—make this compound an attractive building block for new therapeutic agents, potentially targeting areas like central nervous system disorders or oncology. researchgate.netresearchgate.net

Chemical Biology: Azetidine derivatives can be incorporated into chemical probes to study biological systems. chemrxiv.org By attaching reporter tags or reactive groups to the this compound core, new tools could be developed for target identification and validation.

Materials Science: The inherent strain in the azetidine ring makes it a candidate for creating energetic materials or for use in polymerization reactions. researchgate.netrsc.org The properties of polymers derived from this compound could be tuned by the specific stereochemistry and the presence of the fluoroalkyl side chain.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-Fluoroethyl)azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A key approach involves nucleophilic substitution or ring-opening reactions of fluorinated precursors. For example, azetidine derivatives can be synthesized via Lewis acid-catalyzed cyclization of γ-chloroamines or fluorinated alcohols under controlled temperatures (e.g., 60–80°C). Solvent choice (e.g., THF or DCM) and stoichiometric ratios of reagents significantly impact purity, with excess fluorinating agents often required to minimize side products like dehalogenated byproducts .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. The fluorine atom’s chemical shift in (typically -180 to -220 ppm) and coupling patterns in (e.g., splitting from the ethyl group) confirm substitution. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom’s electronegativity enhances the β-carbon’s susceptibility to nucleophilic attack. For instance, in SN2 reactions, nucleophiles (e.g., thiols or amines) target the fluorinated ethyl group, leading to ring-opening products. Reaction rates depend on solvent polarity and steric hindrance; polar aprotic solvents (e.g., DMF) accelerate substitutions .

Advanced Research Questions

Q. What computational methods are used to study the enantioselective synthesis of fluorinated azetidines like this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to explain selectivity in chiral phosphoric acid-catalyzed reactions. For example, activation free energy comparisons between tautomeric intermediates (e.g., thiol vs. thione forms) reveal optimal catalytic modes. Molecular docking further predicts steric and electronic interactions influencing enantiomeric excess (>90% ee in optimized systems) .

Q. How does the fluorine substitution in this compound influence its pharmacological activity in neurological targets?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances blood-brain barrier penetration and target affinity. In vitro binding assays (e.g., DAT/SERT/NET transporter studies) show fluorinated azetidines exhibit >10x selectivity for dopamine transporters compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies suggest the fluoroethyl group reduces metabolic degradation, as shown in rat brain tissue assays .

Q. What strategies are effective in resolving racemic mixtures of this compound derivatives?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution achieves enantiopurity. Advanced methods include asymmetric catalysis with BINOL-derived phosphoric acids, which provide enantiomeric ratios up to 95:5. Analytical HPLC with chiral columns (e.g., Chiralpak AD-H) monitors resolution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.